molecular formula C10H14N2O2 B13519223 ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate

ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate

Cat. No.: B13519223
M. Wt: 194.23 g/mol
InChI Key: JIIBZTVHGFESSW-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable pyrazole derivative. One common method involves the reaction of ethyl diazoacetate with 1-methyl-1H-pyrazole in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures, to yield the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyrazole-4-carboxylate: A similar compound with a pyrazole ring but lacking the cyclopropane moiety.

    1-(1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with different substituents.

Uniqueness

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-4-8(9)7-5-11-12(2)6-7/h5-6,8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBZTVHGFESSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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